Enzastaurin Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADYKVKJIMIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189477 | |
| Record name | Enzastaurin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-79-1 | |
| Record name | Enzastaurin Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359017791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enzastaurin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENZASTAURIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7K68Z2UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enzastaurin and the PKC Beta Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzastaurin is an oral serine/threonine kinase inhibitor that has been the subject of extensive research due to its selective inhibition of Protein Kinase C beta (PKCβ) and its subsequent effects on critical signaling pathways implicated in cancer.[1][2] This technical guide provides an in-depth overview of the PKCβ signaling pathway, the mechanism of action of enzastaurin, and its therapeutic potential. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and processes to serve as a comprehensive resource for the scientific community.
Introduction to the PKC Beta Signaling Pathway
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, apoptosis, differentiation, and angiogenesis.[2][3] The PKC family is divided into three subfamilies: classical (or conventional) PKCs (α, βI, βII, γ), novel PKCs (δ, ε, η, θ), and atypical PKCs (ζ, ι/λ). PKCβ, a member of the classical subfamily, is a key signaling node in many cellular functions and has been implicated in the pathology of numerous diseases, including cancer.[3][4]
Activation of PKCβ is a complex process initiated by the generation of diacylglycerol (DAG) and inositol triphosphate (IP3) from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG and calcium ions (released from the endoplasmic reticulum in response to IP3) bind to the C1 and C2 domains of PKCβ, respectively, leading to its translocation to the cell membrane and its subsequent activation.
Once activated, PKCβ phosphorylates a wide array of downstream substrates, thereby influencing multiple signaling cascades. Notably, PKCβ has been shown to interact with and modulate the activity of the PI3K/AKT and MAPK pathways, both of which are central to cell survival, proliferation, and angiogenesis.[1][3] Dysregulation of PKCβ signaling has been observed in various cancers, making it an attractive target for therapeutic intervention.[2][4]
Enzastaurin: Mechanism of Action
Enzastaurin (formerly known as LY317615) is a synthetic bisindolylmaleimide that acts as a potent and selective ATP-competitive inhibitor of PKCβ.[5][6] By binding to the ATP-binding site of PKCβ, enzastaurin prevents the phosphorylation of its downstream targets, thereby attenuating the signaling cascade.[5] This inhibition leads to a cascade of anti-tumor effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor-induced angiogenesis.[2][5]
Enzastaurin's effects are not limited to the direct inhibition of PKCβ. It has also been shown to suppress the phosphorylation of downstream effectors in the PI3K/AKT pathway, such as GSK3β and the ribosomal protein S6.[2][5] This multi-targeted action contributes to its overall anti-neoplastic activity.
Signaling Pathway of Enzastaurin's Action
Caption: Enzastaurin inhibits activated PKCβ, leading to downstream effects on the PI3K/AKT pathway and ultimately impacting apoptosis, proliferation, and angiogenesis.
Quantitative Data
The following tables summarize key quantitative data related to the activity of enzastaurin from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Enzastaurin against PKC Isoforms
| PKC Isoform | IC50 (nM) | Selectivity vs. PKCβ |
| PKCβ | 6 | - |
| PKCα | 39 | 6.5-fold |
| PKCγ | 83 | 13.8-fold |
| PKCε | 110 | 18.3-fold |
Data sourced from Selleck Chemicals.[7]
Table 2: In Vitro Growth Inhibition of Enzastaurin in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) |
| MM.1S | 0.6 - 1.6 |
| MM.1R | 0.6 - 1.6 |
| RPMI 8226 | 0.6 - 1.6 |
| RPMI-Dox40 | 0.6 - 1.6 |
| NCI-H929 | 0.6 - 1.6 |
| KMS-11 | 0.6 - 1.6 |
| OPM-2 | 0.6 - 1.6 |
| U266 | 0.6 - 1.6 |
Data sourced from Selleck Chemicals.[7]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of enzastaurin.
PKC Kinase Activity Assay (Filter Plate Assay)
This assay measures the ability of enzastaurin to inhibit the phosphorylation of a substrate by PKC isoforms.
Protocol:
-
Prepare a reaction mixture containing the specific PKC isoenzyme, a suitable substrate (e.g., myelin basic protein), and 33P-labeled ATP in a buffer solution.[7]
-
Add varying concentrations of enzastaurin or a vehicle control to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction by adding 10% phosphoric acid.[7]
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.5% phosphoric acid to remove unincorporated 33P-ATP.[7]
-
Add a scintillation cocktail to each well and measure the amount of incorporated 33P in a scintillation counter.
-
Calculate the IC50 values by fitting the dose-response data to a logistic equation.[7]
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Plate cells (e.g., HCT116, U87MG) in 96-well plates and allow them to adhere.[7]
-
Treat the cells with various concentrations of enzastaurin (e.g., 0.1 to 10 µM) or a vehicle control for a specified period (e.g., 48 to 72 hours).[7]
-
Fix and permeabilize the cells according to the manufacturer's protocol for the TUNEL assay kit.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
Wash the cells to remove unincorporated labeled nucleotides.
-
Analyze the cells using fluorescence microscopy or flow cytometry to detect and quantify the labeled, apoptotic cells.
-
Normalize the absorbance values to control-treated cells to determine the nucleosomal enrichment factor.[7]
Experimental Workflow for In Vitro Analysis of Enzastaurin
Caption: A typical workflow for the in vitro evaluation of enzastaurin's anti-cancer properties.
Clinical Development and Future Directions
Enzastaurin has been evaluated in numerous clinical trials across a range of malignancies, including glioblastoma, non-Hodgkin's lymphoma, and non-small cell lung cancer.[1] While it failed a phase III trial for lymphoma in 2013, recent research has identified a potential predictive biomarker, DGM1.[6][8] Retrospective analyses of clinical trial data have suggested that patients with the DGM1 biomarker may derive a greater benefit from enzastaurin treatment.[8][9]
This discovery has revitalized interest in enzastaurin, leading to new clinical trials specifically enrolling DGM1-positive patients. For instance, a phase 3 trial is investigating enzastaurin in combination with temozolomide and radiation for newly diagnosed glioblastoma patients with the DGM1 biomarker.[8][10][11] The identification of this biomarker highlights the importance of a personalized medicine approach in cancer therapy.
Logical Relationship of Biomarker-Driven Clinical Trial
Caption: The logical framework for a biomarker-stratified clinical trial of enzastaurin.
Conclusion
Enzastaurin remains a significant tool for researchers studying the PKCβ signaling pathway and its role in cancer. Its selectivity for PKCβ and its well-characterized mechanism of action make it a valuable probe for dissecting the complexities of this pathway. The ongoing clinical investigation of enzastaurin in biomarker-selected patient populations underscores the potential of targeted therapies to improve outcomes for individuals with difficult-to-treat cancers. This guide provides a foundational resource for scientists and clinicians working to further understand and exploit the therapeutic potential of inhibiting PKCβ signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protein Kinase C Beta in the Tumor Microenvironment Promotes Mammary Tumorigenesis [frontiersin.org]
- 5. agscientific.com [agscientific.com]
- 6. Enzastaurin - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 9. ENGINE: a Phase III randomized placebo controlled study of enzastaurin/R-CHOP as frontline therapy in high-risk diffuse large B-cell lymphoma patients with the genomic biomarker DGM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Enzastaurin: A Technical Guide to its Mechanism of Action and Inhibition of the AKT Pathway in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enzastaurin (LY317615) is an oral serine/threonine kinase inhibitor initially developed as a selective inhibitor of protein kinase C beta (PKCβ).[1] Extensive preclinical and clinical research has revealed its broader mechanism of action, which includes significant suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[2][3] This pathway governs essential cellular processes such as proliferation, survival, apoptosis, and angiogenesis. Enzastaurin's ability to modulate this pathway, in addition to its effects on PKCβ, underpins its antitumor activities observed in various malignancies, including glioblastoma and diffuse large B-cell lymphoma (DLBCL).[2][4] This document provides a detailed overview of enzastaurin's mechanism of action, a summary of its quantitative preclinical and clinical data, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action: Inhibition of the PI3K/AKT Pathway
Enzastaurin exerts its antitumor effects through a dual mechanism: the direct inhibition of PKCβ and the subsequent suppression of the PI3K/AKT pathway.[4] While initially designed to target PKCβ, which is implicated in tumor-induced angiogenesis, its impact on the AKT pathway contributes significantly to its direct effects on tumor cells, including the induction of apoptosis and inhibition of proliferation.[2][5]
The PI3K/AKT/mTOR pathway is a central signaling node in cancer.[6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits AKT to the cell membrane, where it is phosphorylated and activated.[7] Activated AKT then phosphorylates a multitude of downstream substrates to promote cell growth and survival.[8]
Enzastaurin treatment leads to a marked decrease in the phosphorylation of key AKT pathway components, including AKT itself (at Threonine 308), Glycogen Synthase Kinase 3 beta (GSK3β), and the ribosomal protein S6, a downstream effector of mTOR.[2][9] This inhibition disrupts the pro-survival signaling cascade, ultimately leading to decreased cell viability and tumor growth suppression.[2]
References
- 1. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective protein kinase C beta inhibitor enzastaurin induces apoptosis in cutaneous T-cell lymphoma cell lines through the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzastaurin's Role in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ), in the context of tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols.
Core Mechanism of Action
Enzastaurin is a synthetic, orally available, acyclic bisindolylmaleimide that functions as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase PKCβ.[1][2] This inhibition is central to its anti-angiogenic and anti-tumor effects. The primary mechanism involves the disruption of the downstream signaling cascade mediated by the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[3][4]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key driver of tumor angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][5] Enzastaurin intervenes in this pathway by inhibiting PKCβ, which is a crucial downstream effector of VEGF receptor activation in endothelial cells.[2][6] By blocking PKCβ, enzastaurin effectively suppresses VEGF-stimulated endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor microvessel density and a diminished blood supply to the tumor.[5][6]
Furthermore, enzastaurin's inhibitory action on the PI3K/AKT pathway has direct anti-tumor effects, including the induction of apoptosis and inhibition of tumor cell proliferation.[3][7]
Signaling Pathway of Enzastaurin in Angiogenesis Inhibition
The following diagram illustrates the signaling pathway affected by enzastaurin, leading to the inhibition of tumor angiogenesis.
Caption: Enzastaurin inhibits PKCβ, disrupting the VEGF-mediated PI3K/AKT signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of enzastaurin in inhibiting key processes related to tumor angiogenesis.
Table 1: In Vitro Efficacy of Enzastaurin
| Cell Line | Assay | Endpoint | IC50 / Concentration | Result | Reference |
| HUVEC | Proliferation | Cell Viability | 1 µM | Significant inhibition | [8] |
| HDMEC | Colony Formation | Clonogenic Survival | 1 µM | Enhancement Ratio of 1.31 ± 0.05 (with radiation) | [3] |
| TCC-SUP, 5637 | Proliferation (MTT) | Cell Viability | ~1 µM | IC50 | [6] |
| Multiple Myeloma Cells | Migration | VEGF-triggered migration | Not specified | Abrogation of migration | [9] |
Table 2: In Vivo Efficacy of Enzastaurin
| Tumor Model | Assay | Endpoint | Enzastaurin Dose | Result | Reference |
| Pancreatic Cancer Xenografts (BxPC3, Panc1) | Microvessel Density | CD31 Staining | 100 mg/kg twice daily | Significant reduction in microvessel density | [2][3] |
| Glioblastoma, Colon Carcinoma Xenografts | Tumor Growth | Tumor Volume | Not specified | Significant suppression of tumor growth | [7] |
| Transitional Cell Carcinoma Xenografts | Tumor Growth | Tumor Volume | 100 mg/kg thrice daily | Significant inhibition of tumor growth | [6] |
| A549 NSCLC Xenografts | Angiogenesis | Vasculature Formation | Not specified | Substantial repression of disorganized vasculature | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of enzastaurin.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Methodology:
-
Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the Matrigel-coated plate.
-
Treatment: Add enzastaurin at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Analysis: Visualize the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a Matrigel plug implanted in mice.
Methodology:
-
Preparation: On ice, mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF. To test the anti-angiogenic effect of enzastaurin, include it in the Matrigel mixture.
-
Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of athymic nude mice. The Matrigel will form a solid plug at body temperature.
-
Treatment: Administer enzastaurin or a vehicle control to the mice daily via oral gavage for a predetermined period (e.g., 7-14 days).
-
Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Analysis: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize the newly formed microvessels. Quantify the microvessel density by counting the number of vessels per high-power field or by measuring the hemoglobin content of the plug.[11][12]
Xenograft Tumor Model
This model assesses the effect of enzastaurin on the growth and vascularization of a human tumor grown in an immunodeficient mouse.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and begin daily oral administration of enzastaurin or a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups.
-
Microvessel Density: Process the tumors for immunohistochemistry and stain with an endothelial marker (e.g., CD31) to quantify microvessel density.[13]
-
Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the phosphorylation status of key signaling proteins like PKCβ, AKT, and GSK3β.[14][15]
-
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the workflows for the Matrigel plug assay and the xenograft tumor model.
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Caption: Workflow for the xenograft tumor model to assess anti-angiogenic effects.
Conclusion
Enzastaurin demonstrates significant anti-angiogenic properties through the selective inhibition of PKCβ and subsequent disruption of the PI3K/AKT signaling pathway. This mechanism effectively counteracts the pro-angiogenic effects of VEGF, leading to reduced tumor vascularization and growth. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. Further investigation into the clinical application of enzastaurin, potentially in combination with other anti-cancer agents, is warranted.[10][16]
References
- 1. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Enzastaurin, an inhibitor of PKCbeta, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. tandfonline.com [tandfonline.com]
Enzastaurin: A Selective Serine-Threonine Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enzastaurin (formerly known as LY317615) is an orally available, synthetic bisindolylmaleimide that acts as a potent and selective inhibitor of the serine-threonine kinase Protein Kinase C beta (PKCβ).[1][2] By competitively binding to the ATP-binding site of PKCβ, enzastaurin disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][2] This targeted mechanism has positioned enzastaurin as a compound of interest in oncology, with extensive preclinical and clinical evaluation in various malignancies, including glioblastoma and B-cell lymphomas.[3][4] This technical guide provides a comprehensive overview of enzastaurin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its core signaling pathways.
Mechanism of Action
Enzastaurin's primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme implicated in tumor cell proliferation, survival, and angiogenesis.[2][5] Its inhibitory action extends to downstream signaling cascades, most notably the PI3K/AKT pathway. By suppressing this pathway, enzastaurin can induce apoptosis and inhibit tumor growth.[3][6] Preclinical studies have demonstrated that enzastaurin's effects are multifaceted, impacting not only the tumor cells directly but also the tumor microenvironment by inhibiting tumor-induced blood supply.[1][7]
The inhibition of PKCβ by enzastaurin leads to a reduction in the phosphorylation of downstream targets, including glycogen synthase kinase 3 beta (GSK3β) and the ribosomal protein S6.[8][9] The phosphorylation status of GSK3β, in particular, has been investigated as a potential pharmacodynamic biomarker for enzastaurin activity.[5][10]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity and efficacy of enzastaurin.
Table 1: In Vitro Inhibitory Activity of Enzastaurin
| Target | IC50 | Selectivity | Cell Lines | IC50 (Cell Growth) |
| PKCβ | 6 nM[8][11] | 6- to 20-fold vs. PKCα, PKCγ, PKCε[8][11] | Multiple Myeloma (MM.1S, MM.1R, RPMI 8226, etc.) | 0.6-1.6 μM[8][11] |
| PKCα | 39 nM[1] | HCT116 (Colorectal) | Not specified | |
| PKCγ | 83 nM[1] | U87MG (Glioblastoma) | Not specified | |
| PKCε | 110 nM[1] |
Table 2: Clinical Trial Data for Enzastaurin
| Trial Identifier | Phase | Cancer Type | Treatment Regimen | Key Findings |
| NCT03776071 (ENGAGE) | 3 | Newly Diagnosed Glioblastoma (DGM1+) | Enzastaurin + Temozolomide + Radiation | Ongoing; Aiming to determine overall survival.[12][13] |
| NCT03263026 (ENGINE) | 3 | High-Risk Diffuse Large B-Cell Lymphoma (DGM1+) | Enzastaurin + R-CHOP | Investigating overall survival in the DGM1-positive population.[14] |
| PRELUDE | 3 | Lymphoma | Enzastaurin (maintenance) | Failed to meet primary endpoint in the overall population.[2][14] |
| UCSF Phase 2 | 2 | Glioblastoma | Enzastaurin + Temozolomide + Radiation | Mild improvement in median overall survival; identified DGM1 as a potential predictive biomarker.[15] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by enzastaurin.
References
- 1. agscientific.com [agscientific.com]
- 2. Enzastaurin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ENGINE: a Phase III randomized placebo controlled study of enzastaurin/R-CHOP as frontline therapy in high-risk diffuse large B-cell lymphoma patients with the genomic biomarker DGM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
Methodological & Application
Application Notes and Protocols for the Dissolution and Use of Enzastaurin Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzastaurin hydrochloride (also known as LY317615) is a synthetic bisindolylmaleimide and a potent, selective, ATP-competitive inhibitor of the serine/threonine kinase Protein Kinase C beta (PKCβ).[1] By inhibiting PKCβ, enzastaurin disrupts key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2] It has been shown to suppress the PI3K/AKT pathway, leading to the induction of apoptosis in various cancer cell lines.[2][3][4] Due to its targeted mechanism, enzastaurin is a compound of significant interest in cancer research and drug development.
Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation of stock and working solutions, along with important data on its solubility and stability.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for the experimental use of this compound.
| Property | Solvent/Condition | Value | Citations |
| Solubility | DMSO | 7.1 - 30 mg/mL | [1][5][6] |
| DMF (Dimethylformamide) | ~16.6 mg/mL | [6] | |
| Ethanol | Insoluble | [1][5] | |
| Water / Aqueous Buffer | Sparingly soluble (limited to 1-10 µM) | [1][6] | |
| Storage (Solid Form) | -20°C | ≥ 4 years | [6] |
| Storage (Stock Solution) | -80°C in solvent | Up to 1 year | [5][7] |
| -20°C in solvent | Up to 1 month | [5] | |
| Aqueous Solution | Not recommended for more than one day | [6] | |
| Working Concentration | IC₅₀ for PKCβ | 6 nM | [1][5][7] |
| Typical Cell Culture | 0.1 - 10 µM | [1][5] |
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, which can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-treatment: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility.[5]
-
For example, to prepare a 10 mM stock solution (Molecular Weight: 515.61 g/mol ), dissolve 5.16 mg of this compound in 1 mL of DMSO.
-
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[1][8]
-
Aliquoting and Storage:
This protocol outlines the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture vessel (e.g., flask, plate, or dish) containing cells and medium to reach the desired final concentration (e.g., 1 µM, 5 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Incubation: Gently swirl the culture vessel to ensure even distribution of the compound. Return the vessel to the incubator and proceed with your experimental timeline.
Mandatory Visualizations
Caption: Workflow for preparing Enzastaurin solutions.
Caption: Enzastaurin's mechanism of action.
References
- 1. agscientific.com [agscientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzastaurin | PKC | Apoptosis | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols: Enzastaurin and Temozolomide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental design for combination therapy involving enzastaurin and temozolomide, primarily focusing on glioblastoma (GBM). It includes the scientific rationale, preclinical and clinical study designs, and specific laboratory protocols.
Introduction and Rationale
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1][2] Resistance to temozolomide is a significant clinical challenge, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3][4] Enzastaurin is an oral serine/threonine kinase inhibitor that targets protein kinase C beta (PKCβ) and the PI3K/AKT signaling pathway.[5][6] This pathway is frequently activated in various cancers and is implicated in cell proliferation, apoptosis, and angiogenesis.[6][7]
The combination of enzastaurin and temozolomide is based on the rationale of targeting two distinct and critical cancer pathways simultaneously:
-
Temozolomide: Induces DNA damage, leading to cytotoxic stress and apoptosis.[8]
-
Enzastaurin: Inhibits pro-survival signaling pathways (PKCβ and PI3K/AKT), which may lower the threshold for apoptosis and suppress mechanisms that could otherwise help tumor cells survive TMZ-induced damage.[5][7]
This dual-pronged attack aims to enhance therapeutic efficacy and potentially overcome resistance mechanisms.
Mechanisms of Action
Enzastaurin Signaling Pathway
Enzastaurin is a selective inhibitor of PKCβ, an enzyme involved in VEGF-stimulated neo-angiogenesis.[9][10] It also suppresses signaling through the PI3K/AKT pathway, leading to the dephosphorylation and inactivation of downstream targets like GSK3β and ribosomal protein S6.[5][11] This inhibition culminates in reduced cell proliferation, induction of apoptosis, and suppression of tumor-induced angiogenesis.[6][7]
Temozolomide Mechanism and Resistance
Temozolomide is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH.[12] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine.[1][8] The O6-methylguanine (O6-MeG) adduct is highly cytotoxic. If unrepaired, it pairs with thymine during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks and apoptosis.[13]
The primary mechanism of resistance is the expression of the DNA repair enzyme MGMT, which directly removes the methyl group from the O6 position of guanine, thus neutralizing TMZ's cytotoxic effect.[14][15] Tumors with a methylated MGMT promoter have silenced gene expression and are therefore more sensitive to TMZ.[3][14]
Data Presentation: In Vitro and Clinical
Quantitative data from preclinical and clinical studies are crucial for evaluating the efficacy of the combination therapy.
Table 1: Preclinical Activity of Enzastaurin
| Target / Cell Line | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| PKCβ | Cell-free kinase assay | 6 | [11] |
| PKCα | Cell-free kinase assay | 39 | [11] |
| PKCγ | Cell-free kinase assay | 83 | [11] |
| PKCε | Cell-free kinase assay | 110 | [11] |
| HCT116 (Colon) | Apoptosis (TUNEL) | Induces apoptosis | [11] |
| U87MG (Glioblastoma) | Apoptosis (TUNEL) | Induces apoptosis |[11] |
Table 2: Summary of Key Clinical Trials of Enzastaurin + Temozolomide + Radiation (RT)
| Trial Phase | Patient Population | Enzastaurin Dose | TMZ Dose | Key Findings | Reference |
|---|---|---|---|---|---|
| Phase I | Newly Diagnosed GBM | 250 mg/day (RP2D) & 500 mg/day | 75 mg/m² during RT; 200 mg/m² adjuvant | Combination was well-tolerated. Recommended Phase 2 Dose (RP2D) is 250 mg/day. DLT was thrombocytopenia at 500 mg. | [16][17] |
| Phase II | Newly Diagnosed GBM | 250 mg/day | 75 mg/m² during RT; 200 mg/m² adjuvant | Median OS: 74 weeks. Median PFS: 36 weeks. Regimen was well-tolerated. | [18] |
| Phase III (NCT03776071) | Newly Diagnosed GBM | 375 mg | Standard of Care | Randomized, double-blind, placebo-controlled study. Investigating efficacy in a biomarker (DGM1) selected population. |[19][20] |
Experimental Protocols
Preclinical In Vitro Protocols
The workflow for preclinical in vitro assessment involves determining individual drug efficacy, evaluating synergistic effects, and confirming the mechanism of action at the molecular level.
Protocol 1: Cell Viability and Synergy Assay
-
Cell Plating: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of enzastaurin and temozolomide. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Treat cells with single agents or the combination for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Measurement: Add MTT reagent (or similar, e.g., CellTiter-Glo) and incubate according to the manufacturer's instructions. Read absorbance or luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For synergy, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot for Pathway Modulation
-
Cell Culture and Lysis: Culture cells in 6-well plates and treat with enzastaurin, TMZ, or the combination for 24-48 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT(Ser473), anti-p-GSK3β(Ser9), anti-cleaved PARP, anti-γH2AX).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
Preclinical In Vivo Protocols
Animal models are essential for evaluating the therapeutic efficacy and safety of the combination therapy in a physiological context. Orthotopic xenograft models are preferred for brain tumor studies as they better replicate the tumor microenvironment.[2][21]
Protocol 3: Orthotopic Glioblastoma Xenograft Model
-
Cell Implantation: Anesthetize immunocompromised mice (e.g., nude mice). Using a stereotactic frame, inject 1x10⁵ to 5x10⁵ human glioblastoma cells (stably expressing luciferase for imaging) into the cerebral cortex.
-
Tumor Establishment: Monitor tumor engraftment and growth using bioluminescence imaging (BLI) starting 7-10 days post-implantation.
-
Randomization: Once tumors reach a predetermined size (based on BLI signal), randomize mice into treatment cohorts (typically n=8-10 per group).
-
Treatment Administration:
-
Vehicle Control: Administer appropriate vehicle orally.
-
Enzastaurin: Administer daily via oral gavage. Dosing is based on preclinical studies.
-
Temozolomide: Administer daily for 5 consecutive days via oral gavage or IP injection, followed by a rest period, mimicking clinical schedules.[18]
-
Combination: Administer both drugs according to their respective schedules.
-
-
Monitoring and Endpoints:
-
Monitor animal weight and clinical signs of toxicity daily.
-
Measure tumor burden via BLI weekly.
-
The primary endpoint is overall survival. Mice are euthanized when they reach predefined humane endpoints (e.g., >20% weight loss, neurological symptoms).
-
At the end of the study, collect brains for histopathological (H&E) and immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31 (angiogenesis), and p-AKT.
-
Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, cell lines, and institutional guidelines for animal care and use.
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 3. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzastaurin - Wikipedia [en.wikipedia.org]
- 10. agscientific.com [agscientific.com]
- 11. selleckchem.com [selleckchem.com]
- 12. youtube.com [youtube.com]
- 13. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 16. Enzastaurin plus temozolomide with radiation therapy in glioblastoma multiforme: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzastaurin plus temozolomide with radiation therapy in glioblastoma multiforme: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II and pharmacogenomics study of enzastaurin plus temozolomide during and following radiation therapy in patients with newly diagnosed glioblastoma multiforme and gliosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 21. Frontiers | Glioblastoma and the search for non-hypothesis driven combination therapeutics in academia [frontiersin.org]
Measuring the Anti-Angiogenic Activity of Enzastaurin In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzastaurin is an oral serine/threonine kinase inhibitor with potent anti-angiogenic and antitumor activities.[1] Its primary mechanism of action involves the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme in the vascular endothelial growth factor (VEGF)-stimulated signaling pathway that promotes neo-angiogenesis.[2][3] Enzastaurin also suppresses the PI3K/AKT pathway, further contributing to its anti-proliferative and pro-apoptotic effects on both tumor and endothelial cells.[4][5][6][7] These multifaceted actions make enzastaurin a compound of significant interest in oncology research and drug development.
These application notes provide detailed protocols for assessing the anti-angiogenic activity of enzastaurin in vivo using two standard and widely accepted methods: the Matrigel plug assay and tumor xenograft models.
Mechanism of Action: Enzastaurin's Impact on Angiogenesis Signaling
Enzastaurin exerts its anti-angiogenic effects by disrupting key signaling cascades within endothelial cells. The primary target is PKCβ, which is activated downstream of VEGF receptor stimulation. By inhibiting PKCβ, enzastaurin blocks the subsequent signaling events that lead to endothelial cell proliferation, migration, and tube formation. Additionally, enzastaurin's inhibitory action on the PI3K/AKT pathway leads to the downregulation of survival signals and further dampens the angiogenic response.[6][7][8]
Caption: Enzastaurin signaling pathway in endothelial cells.
In Vivo Experimental Protocols
Matrigel Plug Angiogenesis Assay
The Matrigel plug assay is a rapid and quantitative method to assess in vivo angiogenesis.[9][10] Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors and the test compound (enzastaurin) and injected subcutaneously into mice. The Matrigel solidifies at body temperature, forming a plug that allows for the infiltration of host endothelial cells and the formation of new blood vessels.
Caption: Workflow for the Matrigel plug angiogenesis assay.
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Matrigel Preparation:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
On the day of injection, keep all reagents and pipettes on ice.
-
Prepare the Matrigel mixture:
-
Control Group: Mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF.
-
Treatment Group: Mix Matrigel with the pro-angiogenic factor and the desired concentration of enzastaurin.
-
-
-
Injection:
-
Anesthetize the mice.
-
Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse.
-
-
Incubation: Allow the Matrigel plugs to solidify and for angiogenesis to occur for a period of 7-14 days.
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Qualitative Assessment: Visually inspect the plugs for the degree of vascularization.
-
Quantitative Assessment:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.
-
Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31 or anti-von Willebrand factor (vWF) antibody, to visualize and quantify microvessel density (MVD).
-
-
Data Presentation:
| Group | Treatment | Mean Hemoglobin (µ g/plug ) ± SD | Microvessel Density (vessels/mm²) ± SD |
| Negative Control | Matrigel alone | Data | Data |
| Positive Control | Matrigel + bFGF (e.g., 150 ng/mL) | Data | Data |
| Treatment Group 1 | Matrigel + bFGF + Enzastaurin (low dose) | Data | Data |
| Treatment Group 2 | Matrigel + bFGF + Enzastaurin (high dose) | Data | Data |
Tumor Xenograft Models
Tumor xenograft models are crucial for evaluating the anti-angiogenic efficacy of a compound in a tumor microenvironment.[11][12] Human tumor cells are implanted into immunodeficient mice, and the effect of enzastaurin on tumor growth and tumor-associated angiogenesis is assessed.
Caption: Workflow for the tumor xenograft model.
Detailed Protocol:
-
Cell Culture: Culture human tumor cell lines known to form vascularized tumors (e.g., U87MG glioblastoma, HCT116 colorectal cancer, A549 non-small cell lung cancer) under standard conditions.
-
Tumor Implantation:
-
Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to enhance tumor take.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer enzastaurin orally via gavage at appropriate doses (e.g., 25-100 mg/kg, once or twice daily).[13] The control group receives the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
-
Tumor Excision and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Divide the tumor tissue for various analyses:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for paraffin embedding. Stain sections for:
-
Microvessel Density: Anti-CD31.
-
Proliferation: Anti-Ki-67.
-
Apoptosis: Anti-cleaved caspase-3.
-
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction. Analyze the expression and phosphorylation status of key signaling proteins (e.g., PKCβ, AKT, GSK3β) to confirm the mechanism of action.[6]
-
-
Data Presentation:
Tumor Growth Inhibition
| Group | Treatment | Mean Tumor Volume (mm³) at Day X ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle (e.g., 1% Na-CMC) | Data | N/A |
| Treatment Group 1 | Enzastaurin (e.g., 50 mg/kg/day) | Data | Data |
| Treatment Group 2 | Enzastaurin (e.g., 100 mg/kg/day) | Data | Data |
Immunohistochemical Analysis
| Group | Treatment | Microvessel Density (vessels/mm²) ± SD | Ki-67 Positive Cells (%) ± SD | Cleaved Caspase-3 Positive Cells (%) ± SD |
| Vehicle Control | Vehicle | Data | Data | Data |
| Treatment Group | Enzastaurin (dose) | Data | Data | Data |
Summary and Conclusion
The in vivo models described provide robust and reproducible methods for evaluating the anti-angiogenic properties of enzastaurin. The Matrigel plug assay offers a focused and rapid assessment of direct effects on neovascularization, while tumor xenograft models provide a more comprehensive understanding of the drug's efficacy within a complex tumor microenvironment. By quantifying endpoints such as microvessel density, tumor growth inhibition, and modulation of target signaling pathways, researchers can effectively characterize the anti-angiogenic activity of enzastaurin and its potential as an anticancer therapeutic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. agscientific.com [agscientific.com]
- 3. Enzastaurin - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Enzastaurin-Induced Apoptosis in Colon Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzastaurin (LY317615) is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a serine/threonine kinase implicated in tumor cell proliferation, angiogenesis, and survival.[1] In the context of colorectal cancer (CRC), where aberrant signaling pathways are a hallmark of disease progression, enzastaurin has emerged as a promising therapeutic agent.[2] Its mechanism of action extends beyond PKCβ inhibition, notably impacting the PI3K/AKT signaling cascade, a critical pathway for cell survival and apoptosis resistance.[3] Enzastaurin has been shown to suppress the phosphorylation of key downstream effectors of the PI3K/AKT pathway, including AKT itself, glycogen synthase kinase-3β (GSK3β), and the ribosomal protein S6.[3][4] This inhibition ultimately leads to the induction of apoptosis in colon cancer cells.[2][3] Furthermore, in colon cancer cells exhibiting chromosomal instability (CIN), enzastaurin can induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing enzastaurin-induced apoptosis in colon cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Enzastaurin in Human Colon Cancer Cell Lines
| Cell Line | Phenotype | IC50 (µM) | Reference |
| HT-29 | CIN | ~2.0 | [2] |
| SW620 | CIN | ~1.5 | [2] |
| DLD-1 | MSI | ~3.0 | [2] |
| LoVo | MSI | ~4.0 | [2] |
| WiDR | Adenocarcinoma | 15-50 | |
| HCT-116 | Carcinoma | Not explicitly stated | [3] |
| COLO205-S | Carcinoma | Not explicitly stated | [5] |
| COLO205-R | Carcinoma | Not explicitly stated | [5] |
| RKO | Carcinoma | ~0.35 | [2] |
| SW480 | Carcinoma | Not explicitly stated | [6] |
| SW48 | Adenocarcinoma | ~2.5 | [2] |
| VACO4A | Adenocarcinoma | ~1.0 | [2] |
| LS174T | Adenocarcinoma | ~3.5 | [2] |
CIN: Chromosomal Instability; MSI: Microsatellite Instability. IC50 values represent the concentration of enzastaurin required to inhibit cell growth by 50% after 120 hours of continuous exposure, as determined by MTT assay.
Table 2: Summary of Enzastaurin-Induced Apoptotic Effects in Colon Cancer Cells
| Assay | Cell Line | Enzastaurin Concentration | Duration of Treatment | Observed Effect | Reference |
| Sub-G1 DNA Content | HT-29 | 2 µM | 72 hours | Increased fraction of cells with sub-G1 DNA content, indicative of apoptosis. | [2] |
| Annexin V Staining | COLO205-S | Increasing concentrations | Not specified | Visual increase in Annexin V positive cells, indicating apoptosis. | [5] |
Signaling Pathways and Experimental Workflows
Caption: Enzastaurin-mediated apoptosis signaling pathway in colon cancer cells.
Caption: General experimental workflow for assessing enzastaurin-induced apoptosis.
Experimental Protocols
Cell Culture and Enzastaurin Treatment
-
Cell Lines: Culture human colon cancer cell lines (e.g., HCT116, HT-29, SW480) in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Enzastaurin Preparation: Prepare a stock solution of enzastaurin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of enzastaurin or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following enzastaurin treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed colon cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: After overnight adherence, treat the cells with various concentrations of enzastaurin. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members (Bcl-2, Bax) and cleaved caspases.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis.[7]
References
- 1. Protein kinase C β inhibition by enzastaurin leads to mitotic missegregation and preferential cytotoxicity toward colorectal cancer cells with chromosomal instability (CIN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C β inhibition by enzastaurin leads to mitotic missegregation and preferential cytotoxicity toward colorectal cancer cells with chromosomal instability (CIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzastaurin Dosing for In Vivo Animal Studies
Welcome to the technical support center for the use of enzastaurin in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosing strategies and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is enzastaurin and what is its mechanism of action?
Enzastaurin is an oral, selective serine/threonine kinase inhibitor. Its primary target is Protein Kinase C beta (PKCβ).[1] By inhibiting PKCβ, enzastaurin disrupts downstream signaling pathways, including the PI3K/AKT pathway, which are crucial for cell survival, proliferation, and angiogenesis.[2][3][4][5][6] This multi-faceted inhibition leads to the suppression of tumor growth, induction of apoptosis (cell death), and a reduction in the formation of new blood vessels that supply the tumor.[2][3]
2. What is the recommended starting dose for in vivo mouse studies?
The effective dose of enzastaurin in mouse xenograft models typically ranges from 30 mg/kg to 150 mg/kg, administered orally once or twice daily.[1] A common starting point is 75 mg/kg, administered twice daily by oral gavage.[3] The optimal dose will depend on the specific tumor model and the experimental endpoint. It is recommended to perform a pilot study to determine the most effective and well-tolerated dose for your specific model.
3. How should I prepare enzastaurin for oral administration in mice?
Enzastaurin has low aqueous solubility. Two common formulation approaches for oral gavage in mice are:
-
Suspension in 10% Acacia: Enzastaurin can be suspended in a 10% solution of acacia in sterile water.
-
Solution in DMSO and Corn Oil: A stock solution of enzastaurin can be prepared in dimethyl sulfoxide (DMSO) and then further diluted with corn oil to the final desired concentration. A common final concentration of DMSO in the dosing solution is 5%.[1]
For a detailed step-by-step protocol, please refer to the Experimental Protocols section.
4. What are the potential signs of toxicity I should monitor for in mice?
While generally well-tolerated at therapeutic doses in mice, it is important to monitor for signs of toxicity. These may include:
-
Significant body weight loss (more than 15-20%)
-
Piloerection (hair standing on end)[7]
-
Lethargy or decreased motor activity[7]
-
Hunched posture
-
Eyes appearing half-shut[7]
If any of these signs are observed, it may be necessary to reduce the dose or dosing frequency. In dogs, enzastaurin has been associated with cataracts and hepatobiliary toxicity at high doses, though these are not commonly reported in shorter-term mouse studies.
5. How can I confirm that enzastaurin is hitting its target in my in vivo study?
A key pharmacodynamic marker for enzastaurin activity is the phosphorylation of Glycogen Synthase Kinase 3 beta (GSK3β) at the Serine 9 position (pGSK3β Ser9).[2][3] Inhibition of the PKCβ/AKT pathway by enzastaurin leads to a decrease in the phosphorylation of GSK3β. This can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs) by Western blot or immunohistochemistry (IHC).[2][3] A detailed protocol for assessing pGSK3β by IHC is provided in the Experimental Protocols section.
Data Presentation
Table 1: Summary of Enzastaurin Pharmacokinetic Parameters in Preclinical Species and Humans
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~3.5 | General PK Resources |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3-5 | [8] |
| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3-5 | [8] |
| Human | 525 mg/day | Oral | ~1031 | 2-4 | ~23,600 - 44,100 | 10-27 | [4][5] |
Table 2: Effective Doses of Enzastaurin in Various Mouse Xenograft Models
| Tumor Type | Cell Line | Dose and Schedule | Outcome | Reference |
| Glioblastoma | U87MG | 75 mg/kg, twice daily, oral gavage | Significant tumor growth delay | [3][7] |
| Colon Carcinoma | HCT116 | 75 mg/kg, twice daily, oral gavage | Significant tumor growth suppression | [2] |
| Diffuse Large B-cell Lymphoma | Not Specified | 500 mg/day (human equivalent) | Prolonged freedom from progression | [1] |
| Transitional Cell Carcinoma | 5637 | 100 mg/kg, thrice daily, oral gavage | Significant tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: Preparation of Enzastaurin Formulation for Oral Gavage (DMSO/Corn Oil)
Materials:
-
Enzastaurin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Prepare a 30 mg/mL stock solution of enzastaurin in DMSO.
-
Weigh the required amount of enzastaurin powder and place it in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 30 mg/mL.
-
Vortex or sonicate gently until the enzastaurin is completely dissolved. This stock solution can be stored at -20°C for up to one month.[1]
-
-
Prepare the final dosing solution.
-
On the day of dosing, thaw the enzastaurin stock solution at room temperature.
-
Calculate the required volume of the stock solution and corn oil based on the desired final concentration and the total volume needed. For a final dosing solution with 5% DMSO, the ratio of stock solution to corn oil will be 1:19.
-
In a sterile conical tube, add the calculated volume of corn oil.
-
Slowly add the calculated volume of the enzastaurin stock solution to the corn oil while vortexing to ensure a homogenous mixture.
-
Important: Use the final dosing solution immediately after preparation.[1]
-
Protocol 2: In Vivo Dosing by Oral Gavage in Mice
Materials:
-
Prepared enzastaurin dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of dosing solution to administer. The typical dosing volume is 10 mL/kg.
-
-
Gavage Procedure:
-
Draw the calculated volume of the enzastaurin dosing solution into a 1 mL syringe fitted with a gavage needle.
-
Properly restrain the mouse to immobilize its head and straighten its neck and back.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.
-
Protocol 3: Monitoring Target Engagement - pGSK3β (Ser9) Immunohistochemistry
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-GSK3β (Ser9)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., using a pressure cooker or water bath) according to the antibody manufacturer's recommendations.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Rinse with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. A decrease in the intensity of the brown DAB stain in the enzastaurin-treated group compared to the vehicle control group indicates target engagement.
-
Troubleshooting Guides
Issue 1: Enzastaurin Precipitation in Dosing Solution
-
Possible Cause: The concentration of enzastaurin is too high for the chosen vehicle, or the solution was not prepared correctly.
-
Solution:
-
Ensure the DMSO stock solution is fully dissolved before diluting with corn oil.
-
Add the DMSO stock solution to the corn oil slowly while vortexing to facilitate mixing.
-
If precipitation persists, consider slightly increasing the percentage of DMSO (up to 10%) or using a different vehicle system, such as 10% acacia in water. Prepare fresh dosing solutions daily and use them immediately.
-
Issue 2: Animal Distress or Mortality During/After Oral Gavage
-
Possible Cause: Improper gavage technique leading to esophageal perforation or accidental administration into the trachea. The volume administered may also be too large.
-
Solution:
-
Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Use appropriately sized, ball-tipped gavage needles to minimize the risk of tissue damage.
-
Administer the solution slowly and do not force the needle if resistance is felt.
-
Adhere to the recommended dosing volume of 10 mL/kg.
-
Monitor animals closely after dosing for any signs of respiratory distress.
-
Issue 3: High Variability in Tumor Growth Inhibition
-
Possible Cause: Inconsistent dosing, variability in drug formulation, or differences in drug absorption between animals. The timing of administration relative to the animals' light/dark and feeding cycle can also influence absorption.[9]
-
Solution:
-
Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal.
-
Administer the dose at the same time each day. Since food can affect enzastaurin absorption, it is important to be consistent with the feeding schedule.[9]
-
Randomize animals into treatment groups to minimize bias.
-
For studies sensitive to pharmacokinetic variability, consider performing a pilot pharmacokinetic study to understand the drug's absorption and distribution in your specific model and conditions.
-
Issue 4: No Apparent Effect on Tumor Growth
-
Possible Cause: The dose of enzastaurin may be too low for the specific tumor model, the dosing schedule may be suboptimal, or the tumor model may be resistant to enzastaurin's mechanism of action.
-
Solution:
-
Consult the dose-response data in Table 2 and consider increasing the dose or dosing frequency in a pilot study.
-
Confirm target engagement by analyzing pGSK3β levels in tumor tissue from a subset of treated animals. If there is no change in pGSK3β, it may indicate a problem with drug delivery or an insufficient dose.
-
Investigate the expression of PKCβ and the activation status of the PI3K/AKT pathway in your tumor model. Tumors that are not dependent on these pathways may not respond to enzastaurin.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vivo Measurements of Tumor Metabolism and Growth after Administration of Enzastaurin Using Small Animal FDG Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Immunohistochemistry Staining Protocol for Mouse Antibody on Mouse Tissue Using Fab Fragment Anti-Mouse IgG - IHC WORLD [ihcworld.com]
potential off-target effects of enzastaurin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of enzastaurin hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Enzastaurin is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), with an IC50 of 6 nM in cell-free assays.[1] It acts as an ATP-competitive inhibitor.[2]
Q2: Beyond PKCβ, what are the known off-target effects of enzastaurin?
Enzastaurin is known to inhibit other kinases, particularly at higher concentrations. It shows selectivity against other PKC isoforms like PKCα, PKCγ, and PKCε.[1] Additionally, it has been shown to suppress signaling through the PI3K/AKT/GSK3β pathway.[3][4] Some studies have also identified it as an inhibitor of other kinases such as Aurora A, Aurora B, and Cyclin-dependent kinase 15.[5]
Q3: What are the potential implications of these off-target effects in my experiments?
Off-target effects can lead to unexpected experimental outcomes. For instance, inhibition of the PI3K/AKT pathway can independently affect cell proliferation, apoptosis, and metabolism, which may confound results attributed solely to PKCβ inhibition.[3] When studying signaling pathways, it is crucial to consider that enzastaurin's effects may not be exclusively mediated by PKCβ.
Q4: What common adverse events have been observed in clinical trials with enzastaurin that might reflect its off-target profile?
In clinical trials, some of the most frequently reported grade 3 or higher adverse events possibly related to enzastaurin include venous thromboembolic events, thrombocytopenia, hemorrhage, and asymptomatic elevation in alanine aminotransferase (ALT).[2]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell proliferation or apoptosis not correlating with PKCβ expression/activity. | Inhibition of the PI3K/AKT/GSK3β pathway. Enzastaurin has been shown to decrease the phosphorylation of AKT and GSK3β, which are key regulators of cell survival and proliferation.[3][6] | - Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-GSK3β) in your experimental system following enzastaurin treatment.- Consider using a more selective PI3K or AKT inhibitor as a control to dissect the specific contributions of this pathway. |
| Discrepancies in results when using different cell lines. | Cell-type specific expression and importance of off-target kinases. The functional consequences of inhibiting off-target kinases can vary significantly between different cell lines depending on their unique signaling network dependencies. | - Characterize the expression levels of known enzastaurin off-targets (e.g., other PKC isoforms, components of the PI3K/AKT pathway) in the cell lines being used.- Compare the effects of enzastaurin in your cell lines with data from cell lines where the signaling pathways are well-defined. |
| Observed phenotypes are broader than expected from PKCβ inhibition alone. | Enzastaurin is a multi-kinase inhibitor.[7][8] At concentrations commonly used in in vitro studies, it can inhibit a range of other kinases to varying degrees, leading to a wider spectrum of cellular effects. | - Consult kinase profiling data to understand the selectivity of enzastaurin at the concentration you are using.- If possible, use a structurally unrelated PKCβ inhibitor with a different off-target profile to confirm that the observed phenotype is due to PKCβ inhibition. |
| In vivo study shows unexpected toxicity or side effects. | Off-target effects observed in clinical trials, such as hematological toxicities, may be recapitulated in animal models.[2] | - Monitor animal models for adverse events reported in clinical trials (e.g., perform complete blood counts to check for thrombocytopenia).- Correlate any observed toxicity with the pharmacokinetic profile of enzastaurin in your model system. |
Quantitative Data on Enzastaurin's Kinase Inhibition Profile
The following tables summarize the inhibitory activity of enzastaurin against its primary target and known off-target kinases.
Table 1: IC50 Values for Enzastaurin Against PKC Isoforms
| Kinase | IC50 (nM) |
| PKCβ | 6[1] |
| PKCα | 39[6] |
| PKCγ | 83[6] |
| PKCε | 110[6] |
Table 2: Broader Kinase Selectivity Profile of Enzastaurin
| Kinase | Other Names | % Inhibition at 1 µM |
| High Inhibition | ||
| PKC beta II | PRKCB | >90% |
| PKC delta | PRKCD | >90% |
| PKC eta | PRKCH | >90% |
| PKC theta | PRKCQ | >90% |
| Moderate Inhibition | ||
| p70S6K | RPS6KB1 | ~50% |
| Low to No Inhibition | ||
| AKT1 | PKB alpha | <10% |
| CAMK2 | <10% | |
| CDK2/cyclin A | <10% | |
| MAPK1 | ERK2 | <10% |
| PKA | <10% | |
| ROCK-II | <10% | |
| This table is compiled from various sources and represents a snapshot of enzastaurin's selectivity. The degree of inhibition can vary depending on the specific assay conditions. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for PKC Isoforms)
This protocol is a generalized representation of how the inhibitory activity of enzastaurin against PKC isoforms can be determined.
-
Reaction Setup : Prepare a reaction mixture in a 96-well plate containing HEPES buffer, ATP, a suitable substrate (e.g., myelin basic protein), and the respective purified PKC isoenzyme.
-
Compound Addition : Add enzastaurin at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation : Initiate the kinase reaction by adding a radiolabeled ATP (e.g., [γ-33P]ATP) or by using a non-radioactive detection method. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Quenching : Stop the reaction by adding a quenching buffer, such as a high concentration of EDTA or phosphoric acid.
-
Detection : Measure the incorporation of the phosphate group into the substrate. For radioactive assays, this can be done using a filter-binding assay followed by scintillation counting. For non-radioactive methods, techniques like fluorescence polarization or luminescence-based assays can be used.
-
Data Analysis : Calculate the percentage of inhibition for each enzastaurin concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/AKT Pathway Activation
This protocol outlines the steps to assess the effect of enzastaurin on the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Cell Culture and Treatment : Culture your cells of interest to the desired confluency and treat them with enzastaurin at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of your target proteins (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β (Ser9)) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with antibodies against the total forms of the proteins (e.g., anti-total-AKT, anti-total-GSK3β) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and/or the loading control to determine the relative change in phosphorylation.
Visualizations
Caption: Enzastaurin's primary and key off-target signaling pathways.
Caption: Workflow for assessing enzastaurin's kinase inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the Multi-Kinase Inhibitor Enzastaurin is Dependent on Cellular Signaling Context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the multi-kinase inhibitor enzastaurin is dependent on cellular signaling context - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying enzastaurin inactive metabolites in cell lysates
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for identifying inactive metabolites of enzastaurin in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is enzastaurin and what is its mechanism of action?
Enzastaurin (LY317615) is an oral serine/threonine kinase inhibitor.[1][2] Its primary target is Protein Kinase C beta (PKCβ), which it selectively inhibits with an IC50 of approximately 6 nM in cell-free assays.[3] By inhibiting PKCβ, enzastaurin also suppresses signaling through the phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][2][4] This dual inhibition leads to the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and tumor-induced angiogenesis (blood vessel formation), which are key mechanisms for its anti-cancer effects.[1][2][5]
Q2: How is enzastaurin metabolized?
Enzastaurin is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[6][7] This process leads to the formation of several metabolites.
Q3: What are the known metabolites of enzastaurin? Are they active?
Several active metabolites of enzastaurin have been identified. The three primary active metabolites are LY326020 (a desmethylenepyrimidyl metabolite), LY485912 (a desmethyl metabolite), and LSN2406799 (a hydroxymethyl intermediate).[6] These metabolites are pharmacologically active and inhibit PKCβ with potencies similar to the parent compound, enzastaurin.[6] The identification of inactive metabolites, which are the focus of this guide, requires further experimental investigation as they are typically products of Phase II conjugation or further degradation of Phase I metabolites.
Q4: Why is it important to identify inactive metabolites in cell lysates?
Identifying inactive metabolites is crucial for several reasons:
-
Complete Metabolic Profile: It provides a full picture of the drug's fate within the cell, accounting for all biotransformation pathways.
-
Drug-Drug Interaction Potential: Even inactive metabolites can sometimes compete for elimination pathways, potentially affecting the clearance of other drugs.
-
Safety Assessment: Understanding the complete metabolic pathway helps in toxicology studies to ensure that no unexpected or reactive intermediates are formed before inactivation.[8]
-
Cross-Species Comparison: It helps in selecting the appropriate animal models for preclinical toxicology studies by ensuring they produce a similar metabolic profile to humans.[9][10][11]
Experimental Design and Protocols
A typical workflow for identifying novel or inactive metabolites involves incubating the parent drug with a metabolically competent in vitro system, followed by extraction and analysis.
Protocol 1: Cell Culture, Treatment, and Lysate Preparation
This protocol details the steps from cell culture to metabolite extraction.
-
Cell Seeding & Culture:
-
Seed a suitable cell line (e.g., HepG2 for liver metabolism studies, or a specific cancer cell line under investigation) in multi-well plates or flasks.
-
Culture cells until they reach approximately 80-90% confluency. For robust metabolomics, a minimum of 5 biological replicates per condition is recommended.[12]
-
-
Enzastaurin Incubation:
-
Prepare a stock solution of enzastaurin in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in fresh culture medium to achieve the final desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells, wash once with PBS, and add the enzastaurin-containing medium. Include a vehicle-only control (medium with the same concentration of DMSO).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Metabolism Quenching & Metabolite Extraction:
-
Critical Step: Rapidly quenching metabolic activity is essential to prevent artifactual changes in metabolite levels.[13]
-
Place the culture plate on ice. Quickly aspirate the medium.
-
Wash the cells rapidly with 1 mL of ice-cold saline or PBS.
-
Immediately add 1 mL of an ice-cold extraction solvent, such as 80% methanol (HPLC or MS grade) in water.[12]
-
Use a cell scraper to scrape the adherent cells into the extraction solvent.[12]
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol/water) before injection.
-
Protocol 2: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific detection of drug metabolites.[8][14][15]
-
Chromatographic Separation (LC):
-
Column: Use a reverse-phase C18 column suitable for separating small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute compounds of varying polarity.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode, as enzastaurin and its derivatives ionize well this way.
-
Scan Mode:
-
Full Scan (MS1): First, perform a full scan to detect all ions within a specified mass range (e.g., m/z 100-1000). This will show the parent enzastaurin ion and potential metabolite ions.
-
Product Ion Scan (MS2): Perform data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation. This provides structural information for identification.
-
-
Metabolite Prediction: Look for predicted mass shifts corresponding to common metabolic transformations (see table below).
-
Data Analysis and Interpretation
Table 1: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Description |
| Phase I | ||
| Hydroxylation | +15.9949 | Addition of an oxygen atom (-OH group). |
| Demethylation | -14.0157 | Removal of a methyl group (-CH3). |
| N-dealkylation | Varies | Removal of an alkyl group from a nitrogen atom. |
| Oxidation | +15.9949 | Can involve forming a ketone, aldehyde, or N-oxide. |
| Phase II | ||
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid. |
| Sulfation | +79.9568 | Conjugation with a sulfate group. |
| Glutathione Conjugation | +305.0682 | Conjugation with glutathione. |
Data compiled from common metabolic pathways.
To identify inactive metabolites, compare the chromatograms of the enzastaurin-treated samples with the vehicle-control samples. Look for new peaks present only in the treated samples. Analyze the mass-to-charge ratio (m/z) of these new peaks to see if they correspond to a predicted metabolite of enzastaurin. The fragmentation pattern (MS2 spectrum) should be consistent with the proposed metabolite structure, often retaining a core fragment from the parent drug.
Enzastaurin Signaling Pathway
Enzastaurin primarily targets PKCβ, which is a key node in pathways controlling cell survival and proliferation.[4][16] Understanding this pathway helps contextualize the drug's mechanism of action.
Troubleshooting Guide
Table 2: Common Issues in Metabolite Identification from Cell Lysates
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Metabolite Signal | 1. Inefficient extraction.[13] 2. Low metabolic activity in the chosen cell line. 3. Insufficient incubation time. 4. Metabolite degradation post-extraction. | 1. Optimize the extraction solvent. Try different solvent systems (e.g., acetonitrile, different methanol/water ratios).[17] 2. Use a more metabolically active cell line (e.g., primary hepatocytes or HepG2).[9][10] 3. Increase the incubation time or drug concentration. 4. Ensure samples are kept on ice or at 4°C throughout processing and stored at -80°C. |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well/flask. 2. Incomplete or slow quenching of metabolism.[13] 3. Inconsistent extraction volumes or sample handling. 4. Ion suppression in the MS source due to matrix effects.[13] | 1. Normalize metabolite levels to cell count, DNA content, or total protein concentration.[12] 2. Standardize the quenching protocol to be as rapid as possible. 3. Use precise pipetting techniques and ensure thorough mixing at each step. 4. Improve chromatographic separation to better resolve metabolites from interfering matrix components. Consider sample dilution. |
| Cannot Confirm Metabolite Structure | 1. Weak fragmentation or non-specific fragments in MS2. 2. Presence of isomeric compounds with the same mass. 3. In-source fragmentation of the parent drug creating false positives.[18][19] | 1. Optimize collision energy in the mass spectrometer to achieve better fragmentation. 2. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurement to determine elemental composition.[15] 3. Analyze a pure standard of the parent drug under the same conditions to identify its characteristic in-source fragments and adducts. |
| Many Unknown Peaks in Chromatogram | 1. Contaminants from solvents, tubes, or culture medium. 2. High background of endogenous metabolites. | 1. Run a "blank" sample (extraction solvent only) and a "vehicle control" sample (cell lysate without drug) to identify background peaks.[12] 2. Use software tools to subtract the vehicle control chromatogram from the drug-treated chromatogram to highlight unique peaks. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of adherent cell culture lysates with low metabolite concentrations using the Biocrates AbsoluteIDQ p400 HR kit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Enzastaurin In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating variability in enzastaurin in vitro assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with enzastaurin, offering potential causes and actionable solutions in a question-and-answer format.
High Variability in IC50 Values
Q1: We are observing significant well-to-well and day-to-day variability in our enzastaurin IC50 values in cell proliferation assays (e.g., MTT, CellTiter-Glo®). What are the likely causes and how can we minimize this?
A1: Variability in IC50 values is a common challenge in in vitro assays.[1] Several factors related to both the experimental setup and cell culture conditions can contribute to this issue.
Potential Causes:
-
Cell-Based Factors:
-
Inconsistent Cell Seeding Density: Uneven cell numbers across wells will lead to variable results.
-
Cell Line Instability: Genetic drift in cancer cell lines over multiple passages can alter their sensitivity to enzastaurin.
-
Cell Cycle State: The proportion of cells in different phases of the cell cycle at the time of treatment can influence drug response.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs.
-
-
Assay and Reagent Factors:
-
Inaccurate Drug Dilutions: Errors in preparing the serial dilutions of enzastaurin are a frequent source of variability.
-
DMSO Concentration: High concentrations of DMSO, the solvent for enzastaurin, can be toxic to cells and affect the assay results.
-
Reagent Preparation and Storage: Improperly prepared or stored assay reagents (e.g., MTT solution) can lead to inconsistent results.
-
Incubation Time: Variation in the incubation time with enzastaurin or the assay reagents can impact the final readout.[2]
-
-
Instrumentation and Plate Reader Settings:
-
Plate Reader Inaccuracy: Ensure the plate reader is properly calibrated and maintained.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to skewed results.
-
Solutions:
-
Standardize Cell Culture Practices:
-
Use a consistent cell seeding density and ensure a uniform single-cell suspension before plating.
-
Work with cell lines from a similar low passage number and regularly test for mycoplasma contamination.
-
Synchronize cells in the same phase of the cell cycle if high precision is required.
-
-
Optimize Assay Protocol:
-
Prepare fresh serial dilutions of enzastaurin for each experiment.
-
Maintain a final DMSO concentration below 0.5% in all wells, including controls.
-
Strictly adhere to the manufacturer's instructions for all assay reagents and ensure consistent incubation times.
-
-
Improve Plate Handling and Reading:
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Ensure complete solubilization of formazan crystals in MTT assays before reading the plate.
-
Use appropriate blank and control wells for background subtraction.
-
Inconsistent Kinase Assay Results
Q2: Our in vitro kinase assays with enzastaurin are showing inconsistent inhibition of PKCβ. What could be the reason?
A2: Inconsistent results in kinase assays can stem from several factors related to the enzyme, substrate, and assay conditions.
Potential Causes:
-
Enzyme Activity: The specific activity of the recombinant PKCβ enzyme can vary between batches and may decrease with improper storage.
-
ATP Concentration: Since enzastaurin is an ATP-competitive inhibitor, the concentration of ATP in the assay will directly impact the IC50 value.[3]
-
Substrate Quality: The purity and phosphorylation state of the substrate (e.g., myelin basic protein) can affect the assay's sensitivity.
-
Buffer Components: The composition of the kinase buffer, including the concentration of divalent cations (e.g., MgCl2, CaCl2), can influence enzyme activity.
-
Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the overall signal and may not be inhibited by the compound in the same way as substrate phosphorylation.[4]
Solutions:
-
Enzyme and Substrate Quality Control:
-
Aliquot and store the PKCβ enzyme at -80°C to minimize freeze-thaw cycles.
-
Use a consistent source and lot of the substrate.
-
-
Assay Optimization:
-
Standardize the ATP concentration across all experiments. For comparative studies, using an ATP concentration close to the Km value is recommended.
-
Optimize the kinase buffer composition for maximal enzyme activity and inhibitor sensitivity.
-
-
Data Analysis:
-
Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration.
-
Use a consistent method for data analysis and IC50 determination.
-
Western Blotting Issues
Q3: We are having trouble detecting a decrease in the phosphorylation of AKT (pAKT) or GSK3β (pGSK3β) by Western blot after treating cells with enzastaurin. What are some potential troubleshooting steps?
A3: Detecting changes in protein phosphorylation can be challenging. Here are some common reasons for a lack of signal or inconsistent results and how to address them.
Potential Causes:
-
Suboptimal Enzastaurin Treatment: The concentration or duration of enzastaurin treatment may not be sufficient to induce a detectable decrease in pAKT or pGSK3β.
-
Rapid Dephosphorylation: Phosphatases in the cell lysate can quickly remove phosphate groups from your target proteins upon cell lysis.
-
Low Protein Abundance: The levels of pAKT or pGSK3β may be low in your cell line, making detection difficult.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough, or it may have lost activity due to improper storage.
-
Technical Errors in Western Blotting: Inefficient protein transfer, improper blocking, or issues with the detection reagents can all lead to poor results.
Solutions:
-
Optimize Treatment Conditions:
-
Perform a dose-response and time-course experiment to determine the optimal enzastaurin concentration and treatment duration for your specific cell line.
-
-
Improve Sample Preparation:
-
Lyse cells on ice and add phosphatase inhibitors to your lysis buffer immediately before use.
-
Use fresh lysates for your Western blots, as repeated freeze-thaw cycles can lead to protein degradation.
-
-
Enhance Detection:
-
Load a sufficient amount of protein (20-40 µg) per lane.
-
Use a high-quality, validated primary antibody specific for the phosphorylated form of your target protein.
-
Optimize the antibody dilution and incubation time.
-
Use a sensitive chemiluminescent substrate.
-
-
Include Proper Controls:
-
Include a positive control (e.g., lysate from cells treated with a known activator of the AKT pathway) to ensure your antibody and detection system are working correctly.
-
Always probe for the total protein (total AKT or total GSK3β) to confirm that the changes you observe are in the phosphorylation status and not due to a decrease in the total amount of the protein.
-
Quantitative Data Summary
The following tables summarize key quantitative data for enzastaurin from various in vitro studies.
Table 1: Enzastaurin IC50 Values in Cell-Free Kinase Assays
| Kinase | IC50 (nM) | Assay Conditions |
| PKCβ | 6 | Cell-free assay[1][5] |
| PKCα | 39 | Cell-free assay[5] |
| PKCγ | 83 | Cell-free assay[5] |
| PKCε | 110 | Cell-free assay[5] |
Table 2: Enzastaurin IC50 Values in Cell-Based Proliferation/Viability Assays
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MM.1S, MM.1R, RPMI 8226, RPMI-Dox40, NCI-H929, KMS-11, OPM-2, U266 | Multiple Myeloma | 0.6 - 1.6 | Not Specified |
| BCWM.1 | Waldenström Macroglobulinemia | 2.5 - 10 | 48 hours[2] |
| HCT116 | Colon Carcinoma | 0.3 - 4 | 72 hours[5] |
| U87MG | Glioblastoma | 0.3 - 4 | 72 hours[5] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of enzastaurin on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
96-well flat-bottom tissue culture plates
-
Enzastaurin stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Enzastaurin Treatment:
-
Prepare serial dilutions of enzastaurin in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted enzastaurin solutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest enzastaurin concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol describes a method to measure the inhibitory effect of enzastaurin on PKCβ activity.
Materials:
-
Recombinant human PKCβII enzyme
-
Myelin Basic Protein (MBP) substrate
-
Kinase reaction buffer (e.g., 90 mM HEPES, pH 7.5, 5 mM MgCl2, 100 µM CaCl2)
-
[γ-33P]ATP
-
Enzastaurin serial dilutions
-
Phosphocellulose filter plates
-
Stop solution (e.g., 10% H3PO4)
-
Wash buffer (e.g., 0.5% H3PO4)
-
Scintillation cocktail
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the kinase reaction buffer, MBP substrate, and the desired concentrations of enzastaurin.
-
Add the recombinant PKCβII enzyme to initiate the reaction.
-
-
Kinase Reaction:
-
Add [γ-33P]ATP to start the phosphorylation reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Substrate Capture:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Incubate to allow the phosphorylated MBP to bind to the filter.
-
-
Washing:
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
-
Signal Detection:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Protocol 3: Western Blotting for pAKT (Ser473) and pGSK3β (Ser9)
This protocol outlines the steps for detecting changes in AKT and GSK3β phosphorylation following enzastaurin treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-pGSK3β Ser9, anti-total GSK3β, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with enzastaurin for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total protein or the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Signaling Pathway of Enzastaurin Action
Caption: Enzastaurin inhibits PKCβ and the PI3K/AKT pathway, leading to reduced cell proliferation and angiogenesis, and increased apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay after enzastaurin treatment.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical flowchart to troubleshoot the common causes of variability in IC50 values for enzastaurin.
References
Technical Support Center: Enzastaurin Oral Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing enzastaurin in mouse models. The information is designed to address common challenges encountered during formulation, administration, and experimentation.
Troubleshooting Guides
Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Enzastaurin powder is difficult to dissolve or precipitates out of solution. | Enzastaurin has low aqueous solubility. | - For suspension in distilled water, ensure vigorous and consistent mixing (e.g., vortexing, stirring) before each administration to maintain a homogenous suspension.- Consider using a vehicle designed for poorly soluble compounds, such as 0.5% methylcellulose with 0.25% Tween 80 in sterile water.[1] - For small-scale studies, a solution can be prepared by dissolving enzastaurin in a minimal amount of DMSO and then further diluting with a vehicle like corn oil. A common ratio is 10% DMSO in 90% corn oil.[2] Ensure the final DMSO concentration is well-tolerated by the animals. |
| Inconsistent dosing due to settling of the suspension. | Rapid sedimentation of the compound in the vehicle. | - Prepare the formulation fresh daily and keep it continuously agitated (e.g., on a stir plate at a low speed) during the dosing period.- Use a syringe with a wide-bore needle to aspirate the suspension and ensure the suspension is vortexed immediately before drawing each dose. |
| High viscosity of the formulation makes it difficult to administer. | The concentration of the suspending agent (e.g., methylcellulose) is too high. | - Optimize the concentration of the suspending agent. A lower concentration may still provide adequate suspension without being overly viscous.- Gently warm the formulation to reduce viscosity, ensuring the temperature is not high enough to degrade the enzastaurin. |
Oral Gavage Issues
| Problem | Potential Cause | Suggested Solution |
| Resistance is felt when inserting the gavage needle. | Incorrect placement of the needle (e.g., in the trachea or against the esophageal wall). | - Immediately stop and withdraw the needle. Do not force the needle, as this can cause perforation of the esophagus or stomach.[3][4] - Ensure the mouse's head and neck are properly extended to create a straight line to the esophagus.[5] - Allow the mouse to swallow the tip of the needle as it is gently advanced. |
| The animal exhibits signs of respiratory distress (gasping, cyanosis) during or after gavage. | Accidental administration of the formulation into the lungs. | - This is a critical adverse event. The animal should be immediately euthanized to prevent suffering.[6] - Review and refine the gavage technique to ensure proper placement of the needle in the esophagus for all subsequent administrations. |
| Regurgitation of the administered dose. | - The volume administered is too large for the mouse's stomach capacity.- The formulation is irritating to the stomach lining. | - Ensure the dosing volume does not exceed 10 mL/kg of the mouse's body weight.[3][4] - Administer the formulation slowly to allow the stomach to expand.- If irritation is suspected, consider an alternative, less irritating vehicle. |
| Injury to the mouth or esophagus. | Improper restraint or rough technique during gavage. | - Use a proper single-handed restraint technique to immobilize the head.[6] - Use a gavage needle with a smooth, ball-tipped end to minimize trauma. Flexible plastic gavage needles are a less traumatic alternative to rigid metal needles.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a standard vehicle for preparing an oral formulation of enzastaurin for mice?
A common and effective vehicle for oral administration of enzastaurin in mice is a suspension in distilled water or a solution of 0.5% methylcellulose and 0.25% Tween 80 in sterile water.[1] For compounds that are difficult to suspend, dissolving in a minimal amount of a suitable solvent like DMSO and then diluting with a carrier oil such as corn oil is also a viable option.[2]
Q2: What is a typical dosage of enzastaurin for oral administration in mice?
Reported oral dosages of enzastaurin in mice range from 75 mg/kg administered twice daily to 100 mg/kg given once or thrice daily. The optimal dosage will depend on the specific experimental model and therapeutic goals.
Q3: How should I prepare the enzastaurin formulation?
For a suspension, weigh the required amount of enzastaurin and add it to the vehicle. Use a vortex mixer or sonicator to ensure a uniform suspension. If using methylcellulose, it is often helpful to first create a paste with a small amount of hot water before diluting to the final volume with cold water to ensure it dissolves properly. Always prepare suspensions fresh daily and mix well before each administration.
Q4: What is the correct oral gavage technique for mice?
The key steps for successful oral gavage include proper restraint of the mouse, correct measurement and placement of the gavage needle, and slow administration of the formulation. It is crucial to ensure the needle enters the esophagus and not the trachea. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q5: Are there alternatives to oral gavage for administering enzastaurin to mice?
Yes, for some studies, voluntary oral administration can be an alternative. This involves incorporating the drug into a palatable food item, such as a flavored gelatin.[7][8] This method can reduce the stress associated with gavage but may be less precise for dose- and time-controlled studies.
Quantitative Data Summary
Table 1: Enzastaurin Solubility
| Solvent | Solubility |
| DMSO | 7.1 mg/mL (with gentle warming)[9] |
| Water | Very low (0.00903 mg/mL) |
| Ethanol | Low |
Table 2: Recommended Oral Dosages of Enzastaurin in Mice
| Dosage | Frequency | Vehicle | Reference Study |
| 100 mg/kg | Once or thrice daily | Distilled water | Antitumor activity against human transitional cell carcinoma xenografts |
| 75 mg/kg | Twice daily | Not specified | Suppression of HCT116 colon cancer xenograft growth |
Experimental Protocols
Protocol 1: Preparation of Enzastaurin Suspension (0.5% Methylcellulose/0.25% Tween 80)
-
Calculate the required amounts: Determine the total volume of vehicle needed based on the number of mice, the dosage, and the dosing volume (typically 5-10 mL/kg).
-
Prepare the vehicle:
-
Weigh out the required amount of methylcellulose.
-
In a sterile beaker, add the methylcellulose to approximately half of the final required volume of hot (60-80°C) sterile water and stir until the powder is thoroughly wetted.
-
Add the remaining volume as cold sterile water and continue to stir at 4°C until the methylcellulose is fully dissolved.
-
Add Tween 80 to a final concentration of 0.25% and mix until a clear solution is formed.
-
-
Prepare the enzastaurin suspension:
-
Weigh the required amount of enzastaurin powder.
-
Add a small amount of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
-
Storage and Use: Store the suspension at 4°C, protected from light, and use within 24 hours. Before each administration, vortex the suspension thoroughly to ensure uniformity.
Protocol 2: Oral Gavage Administration in Mice
-
Animal and Equipment Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Select an appropriately sized gavage needle (typically 20-22 gauge for an adult mouse) with a ball tip.[4]
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle if necessary.[4]
-
Fill a syringe with the calculated volume of the enzastaurin formulation.
-
-
Restraint:
-
Needle Insertion and Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5]
-
Allow the mouse to swallow the tip of the needle as you gently advance it to the pre-measured depth. There should be no resistance.[3] If resistance is met, withdraw the needle and try again.
-
Once the needle is correctly positioned, slowly administer the contents of the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing.[1] Continue to monitor the animal's general health and well-being as per your approved animal care protocol.
-
Visualizations
Caption: Enzastaurin's primary signaling pathway inhibition.
Caption: Experimental workflow for oral administration of enzastaurin.
Caption: Troubleshooting decision tree for common issues.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Enzastaurin Target Inhibition: A Comparative Guide to Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmacodynamic (PD) markers for validating the target inhibition of enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ). It offers a comparison with an alternative PKC inhibitor, sotrastaurin, and presents supporting experimental data and methodologies to aid researchers in designing and interpreting preclinical and clinical studies.
Introduction to Enzastaurin and Target Validation
Enzastaurin is a serine/threonine kinase inhibitor that selectively targets PKCβ, an enzyme implicated in tumor cell proliferation, survival, and angiogenesis.[1] Validating the engagement and inhibition of PKCβ by enzastaurin in a biological system is crucial for establishing its mechanism of action and determining its therapeutic window. This is achieved through the use of pharmacodynamic markers, which are measurable indicators of a drug's biological effect.
Enzastaurin: Mechanism and Pharmacodynamic Markers
Enzastaurin primarily inhibits PKCβ, which in turn affects the PI3K/AKT signaling pathway. A key downstream effector of this pathway is Glycogen Synthase Kinase 3 beta (GSK3β). The phosphorylation of GSK3β at the Serine 9 residue (p-GSK3β Ser9) is a critical regulatory step, and its inhibition is a reliable indicator of enzastaurin's activity.[2][3] Therefore, a reduction in the levels of p-GSK3β serves as a robust pharmacodynamic marker for enzastaurin's target engagement.
Signaling Pathway of Enzastaurin
Caption: Enzastaurin inhibits PKCβ, leading to decreased AKT activation and subsequent reduction in the inhibitory phosphorylation of GSK3β.
Sotrastaurin: A Comparator PKC Inhibitor
Sotrastaurin is another potent inhibitor of PKC isoforms. Its pharmacodynamic effect can be monitored by measuring the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major substrate of PKC. A reduction in phosphorylated MARCKS (p-MARCKS) indicates sotrastaurin's inhibitory activity.
Signaling Pathway of Sotrastaurin
Caption: Sotrastaurin inhibits various PKC isoforms, preventing the phosphorylation of its substrate MARCKS.
Quantitative Comparison of Target Inhibition
The following tables summarize the available data on the inhibitory effects of enzastaurin and sotrastaurin on their respective pharmacodynamic markers.
Table 1: Enzastaurin Inhibition of p-GSK3β
| Cell Line | Concentration | Treatment Duration | Change in p-GSK3β | Reference |
| 5637 (Bladder Cancer) | 1 µmol/L | 24 hours | Downregulation | [3] |
| TCC-SUP (Bladder Cancer) | 1 µmol/L | 24 hours | Downregulation | [3] |
Table 2: Sotrastaurin Inhibition of p-MARCKS (Clinical Data)
| Dose Level | Number of Patients | Range of p-MARCKS Inhibition | Patients with >80% Inhibition | Reference |
| Various | 25 | ~4% to ~99% | 10 | [4] |
Note: Direct comparison of potency is challenging due to differences in experimental systems (in vitro vs. clinical) and the markers assessed.
Experimental Protocols
Western Blotting for Phosphorylated Protein Detection
This protocol is designed for the detection of phosphorylated proteins such as p-GSK3β (Ser9) and can be adapted for p-MARCKS.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of the inhibitor (e.g., enzastaurin or sotrastaurin) for the specified duration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of the proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-GSK3β Ser9) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total GSK3β) or a housekeeping protein like β-actin or GAPDH.
Experimental Workflow
Caption: A generalized workflow for the detection of phosphorylated proteins using Western blotting.
Conclusion
The validation of target inhibition is a cornerstone of drug development. For enzastaurin, the measurement of p-GSK3β levels provides a reliable pharmacodynamic marker of its biological activity. When comparing with other PKC inhibitors like sotrastaurin, which utilizes p-MARCKS as a PD marker, it is essential to consider the specific signaling pathways and experimental contexts. The methodologies and comparative data presented in this guide are intended to assist researchers in designing robust experiments to accurately assess the efficacy of enzastaurin and other PKC inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Enzastaurin in the Landscape of PKC Inhibitors for Cancer Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enzastaurin with other Protein Kinase C (PKC) inhibitors in the context of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for preclinical and clinical investigation.
Enzastaurin (LY317615), an oral serine/threonine kinase inhibitor, has been a subject of extensive research due to its selective inhibition of Protein Kinase C beta (PKCβ).[1] PKC isoforms are crucial mediators in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis, making them attractive targets for cancer therapy.[2][3] This guide compares enzastaurin with other notable PKC inhibitors, focusing on their target specificity, preclinical efficacy, and clinical development in oncology.
Mechanism of Action and Target Specificity
Enzastaurin is an ATP-competitive inhibitor that selectively targets the PKCβ isoform.[2] Its mechanism of action involves suppressing signaling through the PKCβ and PI3K/AKT pathways, which in turn induces tumor cell apoptosis, reduces proliferation, and inhibits tumor-induced angiogenesis.[1][2] Beyond its primary target, enzastaurin has been shown to inhibit other kinases at higher concentrations, including PKCα, PKCγ, and PKCε.[4] This broader activity may contribute to its anti-cancer effects. In some contexts, such as in acute myeloid leukemia (AML) cell lines, the apoptotic effects of high-dose enzastaurin may be mediated through inhibition of PKCα rather than PKCβ.[5]
Other PKC inhibitors exhibit different selectivity profiles. Sotrastaurin (AEB071) is a potent pan-PKC inhibitor with high affinity for PKCθ.[6] Midostaurin (PKC412), on the other hand, is a multi-kinase inhibitor, targeting not only PKC isoforms but also other kinases like FLT3, KIT, and PDGFR.[7][8] Ruboxistaurin (LY333531) is a selective inhibitor of PKCβ1 and PKCβ2.[4]
Preclinical and Clinical Landscape
Enzastaurin has demonstrated anti-tumor activity in a variety of preclinical models, including colon cancer, glioblastoma, and pancreatic cancer.[1][9] It has been shown to suppress the growth of human tumor xenografts and can enhance the cytotoxic effects of radiation and other chemotherapeutic agents.[9] Clinically, enzastaurin has been investigated in numerous trials for solid tumors and hematological malignancies, including glioblastoma, diffuse large B-cell lymphoma (DLBCL), and non-small cell lung cancer.[2][10] While it has shown a favorable safety profile allowing for extended dosing, it has not demonstrated significant clinical benefit in some late-stage trials as a monotherapy.[2][4]
Sotrastaurin has shown promise in preclinical models of DLBCL and uveal melanoma, particularly in tumors with specific genetic mutations.[11][12] Midostaurin, with its broader kinase inhibition profile, has been approved for the treatment of FLT3-mutated AML and advanced systemic mastocytosis.[7] Ruboxistaurin has been primarily investigated in the context of diabetic complications and has not been extensively studied as an anti-cancer agent.[13][14]
Data Presentation
The following tables summarize the quantitative data for enzastaurin and other PKC inhibitors, providing a comparative overview of their in vitro potency and the cell lines in which they have been studied.
| Inhibitor | Target PKC Isoforms | IC50 (nM) | Other Key Targets | Reference |
| Enzastaurin | PKCβ | 6 | PKCα (39), PKCγ (83), PKCε (110) | [4] |
| Sotrastaurin | Pan-PKC (potent on PKCθ) | 0.22 (Ki for PKCθ) | - | [6] |
| Midostaurin | PKCα, PKCβI, PKCβII, PKCγ | Not specified | FLT3, KIT, PDGFR, VEGFR2 | [15] |
| Ruboxistaurin | PKCβ1, PKCβ2 | 4.7 (PKCβ1), 5.9 (PKCβ2) | - | [4] |
| Inhibitor | Cancer Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| Enzastaurin | Human Colon Cancer & Glioblastoma Xenografts | In vivo | Tumor Growth Suppression | Significant suppression | [1] |
| Enzastaurin | Pancreatic Cancer Cells | In vitro / In vivo | Enhanced Radiation Cytotoxicity | Potentiated radiation effects | [9] |
| Sotrastaurin | Diffuse Large B-cell Lymphoma (DLBCL) | In vitro / In vivo | Inhibition of Cell Proliferation, Apoptosis | Effective inhibition | [11] |
| Midostaurin | Metastatic Melanoma | Phase IIA Clinical Trial | Clinical and Biologic Activity | Lacked activity | [15] |
| Midostaurin | Colon Cancer Cells (CT26, HCT116, SW480) | In vitro | Growth Inhibition | IC50: 5.6, 3.6, 8.8 µM at 24h | [16] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of PKC inhibitors.
Caption: PKCβ signaling pathway and the point of inhibition by enzastaurin.
Caption: A typical experimental workflow for evaluating PKC inhibitors.
Caption: Logical comparison of different classes of PKC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are summaries of standard protocols for assays commonly used to evaluate PKC inhibitors.
PKC Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC. It is used to determine the inhibitory potency (e.g., IC50) of compounds like enzastaurin.
-
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.
-
Protocol Summary:
-
A reaction mixture is prepared containing a substrate cocktail, a lipid activator, and the PKC enzyme preparation in a microcentrifuge tube.
-
The inhibitor (e.g., enzastaurin) at various concentrations is added to the mixture.
-
The kinase reaction is initiated by the addition of a Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 10 minutes).
-
The reaction is stopped, and an aliquot is transferred onto a P81 phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curve.[17]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
-
Protocol Summary:
-
Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Cells are treated with various concentrations of the PKC inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[18][19]
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[20][21]
-
Protocol Summary:
-
Cells grown on coverslips or in a 96-well plate are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.25% Triton X-100).
-
The cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
The TdT catalyzes the addition of the labeled dUTP to the ends of the DNA fragments.
-
After incubation, the cells are washed to remove unincorporated labeled dUTPs.
-
The cells can be counterstained with a nuclear stain (e.g., DAPI or Hoechst) to visualize all cell nuclei.
-
The apoptotic cells with fragmented DNA will exhibit fluorescence, which can be visualized and quantified using a fluorescence microscope or a flow cytometer.[22][23][24]
-
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of a drug in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored over time.[25]
-
Protocol Summary:
-
A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the PKC inhibitor (e.g., enzastaurin) via a clinically relevant route of administration (e.g., oral gavage). The control group receives a vehicle.
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess biomarkers).[25][26]
-
Conclusion
Enzastaurin remains a significant tool in cancer research due to its selectivity for PKCβ and its well-characterized mechanism of action. While its clinical success as a monotherapy has been limited, its favorable safety profile and potential for synergistic effects with other anti-cancer agents warrant further investigation. The comparison with other PKC inhibitors like the pan-PKC inhibitor sotrastaurin and the multi-kinase inhibitor midostaurin highlights the diverse strategies being employed to target the PKC signaling network in cancer. The choice of a specific PKC inhibitor for research or therapeutic development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic window. The experimental protocols provided in this guide offer a foundation for the rigorous preclinical evaluation of these and other novel PKC-targeting compounds.
References
- 1. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PKC kinase activity [bio-protocol.org]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PKC-mediated signal transduction pathways using enzastaurin to promote apoptosis in acute myeloid leukemia-derived cell lines and blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Midostaurin Modulates Tumor Microenvironment and Enhances Efficacy of Anti-PD-1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Comparison of Enzastaurin and Ruboxistaurin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of two prominent protein kinase C (PKC) beta inhibitors: enzastaurin and ruboxistaurin. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathways.
Enzastaurin and ruboxistaurin are both potent, ATP-competitive inhibitors of protein kinase C beta (PKCβ), a key enzyme implicated in cellular proliferation, angiogenesis, and the pathophysiology of diabetic complications.[1][2] While both molecules target the same enzyme, their subtle differences in selectivity and reported downstream effects warrant a detailed comparative analysis for researchers designing in-vitro studies.
Quantitative Performance: A Side-by-Side Look
The following tables summarize the in-vitro inhibitory activity of enzastaurin and ruboxistaurin against PKC isoforms and their effects on various cancer cell lines.
| Compound | PKCβ | PKCβI | PKCβII | PKCα | PKCγ | PKCε | Ki (PKCβ) |
| Enzastaurin | 6 nM[3][4] | - | - | 39 nM[3] | 83 nM[3] | 110 nM[3] | - |
| Ruboxistaurin | - | 4.7 nM[5][6] | 5.9 nM[5][6] | 360 nM[7][8] | 300 nM[7][8] | - | 2 nM[5][7] |
Table 1: Comparative IC50 and Ki values for Enzastaurin and Ruboxistaurin against PKC isoforms. Lower values indicate greater potency.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Enzastaurin | Multiple Myeloma (MM.1S, MM.1R, etc.) | Growth Inhibition | 0.6-1.6 μM | [3][4] |
| Enzastaurin | Small-Cell Lung Cancer (SCLC) | Growth Inhibition | 3-10 μM | [9] |
| Enzastaurin | Non–Small Cell Lung Cancer (NSCLC) | Growth Inhibition | 3-10 μM | [9] |
| Enzastaurin | Transitional Cell Carcinoma (5637, TCC-SUP) | Cell Viability | ~1 μmol/L | [10] |
Table 2: In-vitro anti-proliferative activity of Enzastaurin in various cancer cell lines.
Mechanism of Action and Signaling Pathways
Both enzastaurin and ruboxistaurin are bisindolylmaleimide derivatives that function as ATP-competitive inhibitors at the catalytic domain of PKCβ.[1][11] By blocking the binding of ATP, these small molecules prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Enzastaurin has been shown to not only inhibit PKCβ but also to suppress the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, leading to decreased phosphorylation of downstream effectors such as GSK3β and the ribosomal protein S6.[3][4][12] This dual activity may contribute to its pro-apoptotic and anti-proliferative effects in cancer cells.[12] Ruboxistaurin is noted for its high selectivity for the PKCβ isoform and has been extensively studied in the context of diabetic microvascular complications, where PKCβ overactivation is a key pathogenic factor.[2][13]
A diagram illustrating the simplified signaling pathway affected by Enzastaurin and Ruboxistaurin.
Experimental Protocols
To facilitate the replication and comparison of in-vitro studies, detailed experimental protocols are essential. Below are representative protocols for key assays.
Kinase Inhibition Assay (Filter Plate Method)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup : Prepare a reaction mixture in a 96-well polystyrene plate with a final volume of 100 μL containing: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 4% DMSO, 5 mM MgCl2, 100 μM CaCl2, 0.1 mg/mL phosphatidylserine, 5 μg/mL diacetyl glycerol, 30 μM ATP, 0.005 μCi/μL ³³P-ATP, and 0.25 mg/mL myelin basic protein (substrate).[3]
-
Compound Addition : Add serial dilutions of enzastaurin or ruboxistaurin (e.g., 1-2,000 nM).[3]
-
Enzyme Initiation : Initiate the reaction by adding the recombinant human PKC isoform (e.g., PKCβII).[3]
-
Incubation : Incubate the plate at room temperature for 60 minutes.[3]
-
Quenching : Stop the reaction by adding 10% H₃PO₄.[3]
-
Substrate Capture : Transfer the reaction mixture to a phosphocellulose filter plate and incubate for 30-90 minutes to allow the phosphorylated substrate to bind to the filter.[3]
-
Washing : Wash the filter plate with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.[3]
-
Detection : Add scintillation cocktail to each well and measure the radioactive signal using a scintillation counter.[3]
-
Data Analysis : Determine IC50 values by fitting the dose-response data to a logistic equation.[3]
A flowchart depicting the key steps of a kinase inhibition assay.
Cell Proliferation/Viability Assay (MTT/MTS or similar)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[3]
-
Treatment : Replace the medium with fresh medium containing various concentrations of enzastaurin or ruboxistaurin.
-
Incubation : Incubate the cells for a specified period (e.g., 48 to 72 hours).[3]
-
Reagent Addition : Add a tetrazolium salt-based reagent (e.g., MTT or MTS) to each well.
-
Incubation : Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.
-
Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate IC50 values.
Apoptosis Assay (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment : Plate 5 x 10³ cells per well in 96-well plates and treat with the desired concentrations of enzastaurin or ruboxistaurin for 48 to 72 hours.[3]
-
Fixation and Permeabilization : Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent-based solution.
-
Labeling : Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection : Analyze the fluorescence signal using a fluorescence microscope or flow cytometer.
-
Quantification : Quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
Both enzastaurin and ruboxistaurin are highly potent inhibitors of PKCβ. Ruboxistaurin demonstrates greater selectivity for the PKCβ isoforms compared to other PKC isoforms, while enzastaurin exhibits a broader inhibitory profile that includes other PKC isoforms and the PI3K/AKT pathway. The choice between these two inhibitors for in-vitro research will depend on the specific scientific question being addressed. For studies requiring highly selective inhibition of PKCβ, ruboxistaurin may be the preferred agent. Conversely, for investigations where the broader inhibition of cell proliferation and survival pathways is desired, enzastaurin's multi-target profile could be advantageous. The provided data and protocols serve as a foundational resource for the design and interpretation of future in-vitro studies involving these important research compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal Delivery of the Protein Kinase C-β Inhibitor Ruboxistaurin Using Non-Invasive Nanoparticles of Polyamidoamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Specific Protein Kinase C Inhibitor Ruboxistaurin (LY333531) Suppresses Glucose-Induced Adhesion of Human Monocytes to Endothelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the Multi-Kinase Inhibitor Enzastaurin is Dependent on Cellular Signaling Context - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protein Kinase C Inhibitor Enzastaurin Exhibits Antitumor Activity against Uveal Melanoma | PLOS One [journals.plos.org]
A Comparative Guide to Biomarkers for Enzastaurin Activity: Focusing on GSK3β Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK3β phosphorylation as a biomarker for the activity of enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ). It includes an evaluation of alternative biomarkers, supporting experimental data, and detailed protocols for key assays.
Introduction to Enzastaurin
Enzastaurin (LY317615) is an oral serine/threonine kinase inhibitor that primarily targets PKCβ.[1][2] The PKC family of enzymes plays a crucial role in various cellular functions, including proliferation, apoptosis, and angiogenesis.[3] By inhibiting PKCβ, enzastaurin has been shown to suppress tumor growth through multiple mechanisms: directly by inducing apoptosis and inhibiting proliferation of cancer cells, and indirectly by inhibiting tumor-induced angiogenesis.[4] Enzastaurin also impacts the PI3K/AKT signaling pathway, leading to the downstream inhibition of targets like Glycogen Synthase Kinase 3 beta (GSK3β).[2][5]
GSK3β Phosphorylation as a Pharmacodynamic Biomarker
The phosphorylation of GSK3β at the Serine 9 residue (pGSK3β Ser9) is an inhibitory modification. Enzastaurin treatment leads to a decrease in pGSK3β (Ser9) levels, which signifies the activation of GSK3β.[6] This modulation of GSK3β phosphorylation has been consistently observed in both preclinical and clinical studies, positioning pGSK3β as a reliable pharmacodynamic biomarker for enzastaurin's biological activity.[4]
Studies in human colon cancer and glioblastoma xenografts have demonstrated that oral administration of enzastaurin suppresses GSK3β phosphorylation in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[4] This suggests that PBMCs can be used as a surrogate tissue for monitoring the drug's activity in patients. A phase I/II trial in patients with recurrent high-grade gliomas showed a time-dependent decrease in phospho-GSK3β levels in PBMCs of treated patients.
Alternative Biomarkers for Enzastaurin Activity
While pGSK3β is a well-established biomarker, other potential markers have been investigated to predict or monitor enzastaurin's efficacy.
-
Phospho-AKT (pAKT) and Phospho-S6 Ribosomal Protein (pS6): Enzastaurin has been shown to suppress the phosphorylation of AKT at Threonine 308 and ribosomal protein S6 at Serine 240/244.[4][7] These proteins are key components of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. A decrease in their phosphorylation status indicates inhibition of this critical survival pathway.
-
DGM1 (Denovo Genomic Marker 1): DGM1 is a germline polymorphism that has been identified as a potential predictive biomarker for enzastaurin response.[8][9][10] Retrospective analyses of clinical trials in diffuse large B-cell lymphoma (DLBCL) and glioblastoma have shown that patients positive for the DGM1 biomarker may have improved overall survival when treated with enzastaurin.[10][11] This suggests that DGM1 could be used to select patient populations most likely to benefit from enzastaurin therapy.
Comparison of Biomarkers
The selection of a biomarker depends on its intended use, whether for pharmacodynamic assessment of drug activity or for prediction of clinical response.
| Biomarker | Type | Measurement | Key Findings | Advantages | Limitations |
| pGSK3β (Ser9) | Pharmacodynamic | Western Blot, IHC, ELISA in tumor tissue or PBMCs | Consistently decreased following enzastaurin treatment in preclinical and clinical studies.[4] | Reflects direct downstream effect of enzastaurin's mechanism of action. Can be monitored in surrogate tissues like PBMCs. | Correlation with clinical outcome is still being fully established. |
| pAKT (Thr308) | Pharmacodynamic | Western Blot, IHC | Decreased phosphorylation observed after enzastaurin treatment.[4][5] | Indicates inhibition of the critical PI3K/AKT survival pathway. | May be influenced by other signaling pathways. |
| pS6 (Ser240/244) | Pharmacodynamic | Western Blot, IHC | Suppression of phosphorylation seen with enzastaurin treatment.[4][7] | Downstream indicator of PI3K/AKT/mTOR pathway inhibition. | Indirect marker of enzastaurin's primary target. |
| DGM1 | Predictive | Genotyping of germline DNA | DGM1-positive patients showed improved overall survival in retrospective analyses of DLBCL and glioblastoma trials.[9][10][11] | Potential to select patients who are more likely to respond to treatment. | Predictive value needs to be confirmed in prospective, biomarker-driven clinical trials. The exact mechanism of how DGM1 influences response is under investigation. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for Phospho-GSK3β (Ser9)
1. Sample Preparation:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-GSK3β (Ser9) (e.g., Cell Signaling Technology #9322) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total GSK3β.
Immunohistochemistry (IHC) for Phospho-GSK3β (Ser9) in Paraffin-Embedded Tissues
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with the primary antibody for phospho-GSK3β (Ser9) overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash slides with PBS.
4. Visualization and Counterstaining:
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
Conclusion
Phosphorylation of GSK3β at Ser9 is a robust and reliable pharmacodynamic biomarker for assessing the biological activity of enzastaurin. Its measurement in accessible surrogate tissues like PBMCs makes it a valuable tool in clinical trials. While other markers such as pAKT and pS6 provide additional information on the inhibition of the PI3K/AKT pathway, the genomic biomarker DGM1 shows promise as a predictive marker to identify patients who are most likely to benefit from enzastaurin treatment. The choice of biomarker should be guided by the specific objectives of the research or clinical study, with pGSK3β serving as a strong candidate for monitoring drug activity and DGM1 for patient stratification.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzastaurin, a protein kinase C beta inhibitor, suppresses signaling through the ribosomal S6 kinase and bad pathways and induces apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral protein-kinase C beta inhibitor enzastaurin (LY317615) suppresses signalling through the AKT pathway, inhibits proliferation and induces apoptosis in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-GSK-3 Beta (Ser9) Polyclonal Antibody (BS-2066R) [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DGM1 may serve as a novel genetic biomarker of response to enzastaurin in glioblastoma. - ASCO [asco.org]
- 9. RBTT-04. DGM1 MAY SERVE AS A NOVEL GENETIC BIOMARKER OF RESPONSE TO ENZASTAURIN IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 11. denovobiopharma.com [denovobiopharma.com]
Enzastaurin's Selectivity Profile Against Protein Kinase C Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enzastaurin (LY317615) is an acyclic bisindolylmaleimide that acts as a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways regulating proliferation, apoptosis, and angiogenesis.[1][2] This guide provides a detailed comparison of enzastaurin's inhibitory activity against various PKC isoforms, supported by experimental data and methodologies, to aid researchers in their drug development and scientific investigations.
Comparative Inhibitory Activity of Enzastaurin
Enzastaurin demonstrates notable selectivity for the PKCβ isoform.[3][4] Its inhibitory potency, as measured by half-maximal inhibitory concentration (IC50) values, is significantly higher for PKCβ compared to other conventional and novel PKC isoforms.[1][3][4]
| PKC Isoform | IC50 (nM) | Selectivity vs. PKCβ |
| PKCβ | 6 | - |
| PKCα | 39 | 6.5-fold less sensitive |
| PKCγ | 83 | 13.8-fold less sensitive |
| PKCε | 110 | 18.3-fold less sensitive |
Data compiled from cell-free kinase assays.[1][3][4]
This selectivity profile establishes enzastaurin as a prime candidate for targeting signaling pathways where PKCβ plays a predominant role. While it is highly selective for PKCβ at lower concentrations, it's important to note that at higher concentrations, enzastaurin can inhibit other PKC isoforms.[5][6]
Experimental Protocols: Determining PKC Isoform Selectivity
The selectivity of enzastaurin is primarily determined through in vitro kinase assays. A common method is the filter plate assay, which measures the incorporation of radiolabeled phosphate into a substrate.
Kinase Inhibition Filter Plate Assay
Objective: To quantify the inhibitory effect of enzastaurin on the activity of different PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (PKCα, PKCβII, PKCγ, PKCε)
-
Enzastaurin (serial dilutions)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (DAG) as cofactors
-
96-well filter plates (anionic phosphocellulose)
-
Phosphoric acid (0.5% H₃PO₄) for washing
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: Reactions are prepared in 96-well plates with a final volume of 100 μL. Each well contains the assay buffer, cofactors (phosphatidylserine and DAG), substrate (MBP), [γ-³³P]ATP, the specific recombinant PKC isoform, and a designated concentration of enzastaurin.[3]
-
Incubation: The reaction mixture is incubated to allow for the kinase reaction to proceed.
-
Quenching: The reaction is stopped by the addition of 10% phosphoric acid.[3]
-
Substrate Capture: The reaction mixture is transferred to a 96-well filter plate, where the phosphorylated MBP substrate binds to the phosphocellulose membrane.[3]
-
Washing: The filter plates are washed multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[3]
-
Detection: Scintillation cocktail is added to each well, and the amount of incorporated ³³P is quantified using a microplate scintillation counter.[3]
-
Data Analysis: The measured radioactivity is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a logistic equation.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing the inhibitory activity of compounds like enzastaurin.
Caption: Canonical PKC signaling pathway and the inhibitory action of enzastaurin.
Caption: Experimental workflow for a radioactive kinase filter binding assay.
Conclusion
Enzastaurin is a selective inhibitor of PKCβ, with a well-defined inhibitory profile against other PKC isoforms. The provided data and experimental protocols offer a foundational understanding for researchers investigating the therapeutic potential of targeting PKC signaling. The high degree of selectivity for PKCβ makes enzastaurin a valuable tool for dissecting the specific roles of this isoform in various physiological and pathological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PKC-mediated signal transduction pathways using enzastaurin to promote apoptosis in acute myeloid leukemia-derived cell lines and blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Enzastaurin Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Enzastaurin Hydrochloride is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside key safety information and a detailed experimental protocol.
Immediate Safety and Handling
This compound is a potent protein kinase C inhibitor and should be handled with care. It is classified as harmful if swallowed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Storage: Store this compound in a tightly sealed container in a freezer.[1]
This compound Disposal Protocol
Disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Preparation For solid this compound waste, carefully mix it with a non-reactive absorbent material such as sand or vermiculite. This helps to dilute the compound and prevent aerosolization.
Step 2: Containment Transfer the mixture into a suitable, clearly labeled, and sealable hazardous waste container. Ensure the container is compatible with the chemical and will not leak.
Step 3: Labeling The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the approximate quantity of the active compound.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Mechanism of Action: Signaling Pathway Inhibition
Enzastaurin is a selective inhibitor of protein kinase C beta (PKCβ) and the PI3K/AKT signaling pathway. By targeting these kinases, enzastaurin can suppress tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocol: Cell Viability Assay for IC50 Determination
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a CellTiter-Blue® cell viability assay.[2]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Reagent
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1,000-2,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
